molecular formula C7H13Cl2N3 B3255209 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl CAS No. 2514950-92-4

1-(3-Azetidinylmethyl)-1H-imidazole 2HCl

Cat. No. B3255209
CAS RN: 2514950-92-4
M. Wt: 210.10
InChI Key: PUPSXLNMDRUXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azetidinylmethyl)-1H-imidazole 2HCl, also known as AZMI, is a chemical compound that has been widely used in scientific research for its unique properties. AZMI is a heterocyclic compound that contains both an imidazole and an azetidine ring, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl involves its ability to bind to certain enzymes and receptors, thereby modulating their activity. For example, the binding of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl to acetylcholinesterase inhibits its activity, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
The binding of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl to the sigma-1 receptor has been shown to modulate various physiological processes such as calcium signaling and protein folding. This modulation of physiological processes has been studied for its potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has been shown to have various biochemical and physiological effects due to its ability to modulate the activity of certain enzymes and receptors. For example, the inhibition of acetylcholinesterase by 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
The binding of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl to the sigma-1 receptor has been shown to modulate various physiological processes such as pain perception and cell survival. This modulation of physiological processes has been studied for its potential therapeutic applications in the treatment of neuropathic pain and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a unique structure that allows it to modulate the activity of certain enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
However, there are also some limitations to the use of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different physiological processes may be complex and difficult to predict, which can make it challenging to design experiments that accurately measure its effects.

Future Directions

There are several future directions for research on 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl. One area of interest is the development of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl-based therapies for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of interest is the study of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl's effects on other physiological processes, such as inflammation and oxidative stress.
Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl and its effects on different physiological processes. This research could lead to the development of more targeted therapies and a better understanding of the role of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl in various diseases and physiological processes.
Conclusion:
In conclusion, 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl is a unique chemical compound that has been widely used in scientific research for its ability to modulate the activity of certain enzymes and receptors. Its biochemical and physiological effects have been studied for their potential therapeutic applications in the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl that could lead to the development of more targeted therapies and a better understanding of its role in various physiological processes.

Scientific Research Applications

1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. For example, 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has also been used as a ligand for certain receptors such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception and cell survival. The binding of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl to the sigma-1 receptor has been studied for its potential therapeutic applications in the treatment of neuropathic pain and neurodegenerative diseases.

properties

IUPAC Name

1-(azetidin-3-ylmethyl)imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPSXLNMDRUXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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